4,5-Difluorobenzofuran-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHRKBZNKAAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=C(C=C2C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Difluorobenzofuran 7 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the 4,5-Difluorobenzofuran-7-carboxylic Acid Core
A retrosynthetic analysis of this compound suggests several logical disconnections. The primary disconnection is at the C-O and C-C bonds forming the furan (B31954) ring, leading back to a highly substituted phenolic precursor.
Disconnection of the Carboxylic Acid Group: The carboxyl group at the C7 position can be retrosynthetically disconnected via a carboxylation reaction. This points to a 4,5-difluorobenzofuran intermediate, which would need to be selectively functionalized at the C7 position.
Disconnection of the Furan Ring: The furan portion of the benzofuran (B130515) can be disconnected, suggesting a precursor such as a 2,3-difluoro-6-hydroxyphenyl derivative that is appropriately functionalized to enable cyclization. A common strategy involves the reaction of a substituted phenol (B47542) with a two-carbon unit that will form the furan ring.
Disconnection of Fluorine Atoms: The fluorine atoms can be traced back to a difluorinated aromatic starting material. Synthesizing the benzofuran core and then attempting to introduce fluorine atoms at the
Novel and Emerging Synthetic Approaches to this compound and its Analogs
Catalytic Methods for Enhanced Efficiency and Selectivity in Fluorinated Heterocycle Synthesis
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like benzofurans. elsevier.esrsc.org Catalysts based on palladium, copper, and rhodium are particularly prevalent, enabling key bond-forming reactions that are otherwise challenging. nih.govacs.orgbohrium.com
Palladium-Catalyzed Reactions: Palladium complexes are widely used to construct the benzofuran ring. nih.gov A common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. acs.orgnih.gov For the synthesis of this compound, a plausible precursor would be a substituted 2,3-difluoro-6-iodophenol. The subsequent cyclization can be catalyzed by palladium, often in conjunction with a copper co-catalyst. acs.org Another powerful palladium-catalyzed method is the direct C-H bond functionalization, which can form the furan ring by coupling an ortho-C-H bond of a phenol with an alkyne. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are also effective, particularly for intramolecular cyclization reactions. nih.govacs.org They can be used in one-pot syntheses where multiple components, such as an o-hydroxy aldehyde, an amine, and an alkyne, react to form the benzofuran core. nih.govacs.org These methods are valued for their efficiency and often milder reaction conditions compared to some palladium-catalyzed systems. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions. acs.org A rhodium-catalyzed direct vinylene annulation of a salicylic (B10762653) acid derivative could be a potential route to construct the C4-functionalized benzofuran skeleton, which is relevant for the target molecule's structure. acs.org
The table below summarizes representative transition metal-catalyzed reactions relevant to benzofuran synthesis.
| Catalyst System | Reaction Type | Precursors | Key Features |
| Pd(OAc)₂ / PPh₃ | Sonogashira Coupling & Cyclization | o-Iodophenols, Terminal Alkynes | High efficiency, broad substrate scope. acs.orgnih.gov |
| CuI / Base | One-Pot Multicomponent Reaction | Salicylaldehydes, Amines, Alkynes | Environmentally benign, high atom economy. nih.govacs.org |
| [RhCp*Cl₂]₂ | C-H Activation / Annulation | Salicylic Acid Derivatives, Vinylene Carbonate | Direct C4-functionalization, high regioselectivity. acs.org |
| Pd/C-CuI-PPh₃ | Sequential C-C Coupling | Iodoarenes, (Trimethylsilyl)acetylene, o-Iodophenol | One-pot synthesis of 2-substituted benzofurans. researchgate.net |
Organocatalytic and Biocatalytic Pathways
In the quest for more sustainable and metal-free synthetic methods, organocatalysis has gained significant traction. nih.gov Organocatalysts are small organic molecules that can promote chemical transformations with high efficiency and stereoselectivity. For benzofuran synthesis, organocatalytic strategies often involve intramolecular cyclizations. For example, an enantioselective strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been used to construct the related cyclopenta[b]benzofuran scaffold. nih.gov Another green organocatalytic protocol utilizes 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide for the oxidative cyclization of o-allylphenols to yield dihydrobenzofurans, which can be precursors to benzofurans. thieme-connect.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. While specific biocatalytic routes to this compound are not widely documented, the application of enzymes like C-glucosyltransferase in the synthesis of benzofuran C-glucosides demonstrates the potential of biocatalysis in functionalizing the benzofuran core. acs.orgresearchgate.net
Flow Chemistry and Continuous Synthesis Paradigms for Scalable Production
For the scalable and safe production of fine chemicals, including fluorinated intermediates, flow chemistry offers significant advantages over traditional batch processing. durham.ac.ukrsc.org Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly crucial when dealing with hazardous reagents or highly exothermic reactions often involved in fluorination. durham.ac.uk
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. The synthesis of benzofuran derivatives has been a subject of green chemistry innovations. elsevier.esnih.gov
Key green principles applicable to the synthesis of this compound include:
Catalysis: The use of catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents, as it reduces waste. elsevier.es Palladium-catalyzed reactions, for instance, are a prime example of green chemistry in action. elsevier.es
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot and multicomponent reactions are excellent strategies for improving atom economy. nih.gov
Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with more benign alternatives. Some benzofuran syntheses have been developed using water or deep eutectic solvents, significantly reducing the environmental footprint. elsevier.esnih.govacs.org
Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. Flow chemistry can contribute to energy efficiency by providing excellent heat transfer, allowing for precise temperature control and avoiding overheating. elsevier.esdurham.ac.uk
Methodologies for the Preparation of Advanced Fluorinated Benzofuran Intermediates
The synthesis of complex molecules like this compound relies heavily on the availability of advanced, specifically functionalized building blocks. nih.govnih.govsigmaaldrich.com The preparation of fluorinated aromatic precursors is a critical first step.
One powerful strategy for creating polyfluorinated heterocycles is the tandem SNAr (Nucleophilic Aromatic Substitution)-cyclocondensation reaction. nih.govresearchgate.net This approach would typically start with a highly fluorinated benzene (B151609) derivative, such as perfluorobenzonitrile. A reaction with an α-hydroxycarbonyl compound in the presence of a base can lead to a tandem substitution and cyclization to form the fluorinated 3-aminobenzofuran ring system. nih.govresearchgate.net
Halofluorination is another established method for introducing fluorine into a molecule. nih.gov This process involves the anti-addition of a halogen and a fluorine atom across a double bond, creating vicinal halofluorides that are versatile intermediates for further transformations. nih.gov While typically applied to alkenes, related principles can be adapted for aromatic systems under specific conditions.
The development of fluorinated building blocks is a dynamic area of research, with new methods constantly emerging for the direct C-H fluorination and fluoroalkylation of aromatic and heterocyclic compounds, often utilizing transition metal catalysis. nih.gov These advanced intermediates are crucial for accessing novel fluorinated drugs and materials. nih.govossila.com
The table below outlines methodologies for preparing key fluorinated intermediates.
| Method | Starting Materials | Reagents | Intermediate Type | Key Features |
| Tandem SNAr-Cyclocondensation | Perfluorobenzonitriles, α-Hydroxycarbonyls | DBU (Base) | 3-Amino-polyfluorobenzofurans | Rapid construction of fluorinated heterocyclic scaffolds. nih.gov |
| Halofluorination | Cyclic Olefins | Deoxo-Fluor®, N-halosuccinimides | Vicinal Halofluorides | Stereocontrolled introduction of fluorine. nih.gov |
| Transition Metal-Catalyzed C-H Fluorination | (Hetero)aromatic substrates | Electrophilic Fluorinating Agents (e.g., Selectfluor) | Fluorinated Aromatics | Direct introduction of fluorine without pre-functionalization. nih.gov |
| Fluorodenitration | Nitro-aromatic compounds | KF, Phase-transfer catalyst | Fluoro-aromatic compounds | Nucleophilic substitution of a nitro group with fluoride (B91410). researchgate.net |
Chemical Reactivity and Transformation of 4,5 Difluorobenzofuran 7 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Functional Group
The carboxylic acid group at the 7-position is a versatile functional handle for a range of derivatization reactions. Its reactivity is centered around nucleophilic acyl substitution, reduction, and decarboxylation.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water. masterorganicchemistry.comyoutube.com
Esterification: The conversion of 4,5-Difluorobenzofuran-7-carboxylic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water generated is removed. masterorganicchemistry.comyoutube.com
Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. mdpi.comresearchgate.net Common methods involve the use of coupling reagents to form a more reactive intermediate. mdpi.comlookchemmall.com A variety of activating agents have been developed to facilitate amide bond formation under mild conditions. nih.govluxembourg-bio.com For instance, reagents like XtalFluor-E have been shown to be effective for the amidation of various carboxylic acids, including those that are poorly reactive. nih.gov Another approach involves the use of (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a selective coupling agent. researchgate.netlookchemmall.com The reaction can also be catalyzed by species such as titanium tetrafluoride. researchgate.net
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgnih.gov This transformation converts the hydroxyl group into a better leaving group, facilitating subsequent nucleophilic acyl substitution reactions. libretexts.orglibretexts.org The resulting 4,5-Difluorobenzofuran-7-carbonyl chloride can then readily react with a variety of nucleophiles, including alcohols and amines, to form esters and amides, respectively. nih.govuomustansiriyah.edu.iq
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification (Fischer) | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 4,5-Difluorobenzofuran-7-carboxylate ester |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, XtalFluor-E) | 4,5-Difluorobenzofuran-7-carboxamide |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4,5-Difluorobenzofuran-7-carbonyl chloride |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive towards reduction than their corresponding esters or acyl chlorides. Lithium aluminum hydride (LiAlH₄) is a common reagent used for this purpose, which reduces the carboxylic acid to the corresponding primary alcohol, (4,5-difluorobenzofuran-7-yl)methanol. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The aldehyde is an intermediate in this process but is also reduced under the reaction conditions and is therefore difficult to isolate. libretexts.org
| Reducing Agent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | (4,5-difluorobenzofuran-7-yl)methanol |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring is generally a difficult reaction. However, in some cases, it can be achieved under specific conditions. For instance, the decarboxylation of the structurally related 4,5-difluorophthalic acid to 3,4-difluorobenzoic acid has been reported. google.comgoogle.com This reaction can be carried out by heating in a high-boiling solvent such as N-methyl-2-pyrrolidone or dimethyl acetamide, often in the presence of a copper-based catalyst. google.comgoogle.com While not a direct study on this compound, this suggests that a similar transformation might be feasible under forcing conditions.
To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, various activation strategies are employed. These methods convert the hydroxyl group into a better leaving group. One common strategy is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react with a nucleophile, like an amine, to form the corresponding amide, with the byproduct being dicyclohexylurea. luxembourg-bio.comlibretexts.org
Another approach is the in-situ formation of acyl fluorides, which have been shown to be valuable intermediates for forming amides and esters. nih.gov Reagents like pentafluoropyridine (B1199360) (PFP) can be used for the deoxyfluorination of carboxylic acids to generate acyl fluorides, which can then react with amines in a one-pot procedure to yield amides. nih.gov Similarly, reagents like XtalFluor-E can be used to activate carboxylic acids for amidation. nih.gov These coupling reagents are often preferred due to their mild reaction conditions and high yields. nih.govresearchgate.net
| Activation/Coupling Reagent | Reactive Intermediate | Application |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amide synthesis |
| Pentafluoropyridine (PFP) | Acyl fluoride (B91410) | One-pot amidation |
| XtalFluor-E | Activated ester | Amide synthesis |
Electrophilic Aromatic Substitution on the Difluorobenzofuran Core
The benzofuran (B130515) ring system is generally susceptible to electrophilic aromatic substitution. researchgate.net The presence of the two fluorine atoms and the carboxylic acid group on the benzene (B151609) ring, as well as the furan (B31954) ring itself, will influence the regioselectivity of such reactions.
For this compound, the two fluorine atoms at positions 4 and 5 will inductively withdraw electron density from the benzene ring, making it less reactive towards electrophilic attack compared to an unsubstituted benzofuran. The carboxylic acid group at position 7 is also an electron-withdrawing group and a meta-director. youtube.com
Electrophilic attack on the furan part of the benzofuran system is also possible. In benzofuran itself, electrophilic substitution preferentially occurs at the 2-position due to the greater stability of the resulting carbocation intermediate. stackexchange.comechemi.com The electron-donating nature of the oxygen atom in the furan ring makes this part of the molecule more reactive towards electrophiles than the benzene ring. pearson.com Given the deactivating effects of the fluorine and carboxylic acid groups on the benzene ring, it is likely that electrophilic aromatic substitution on this compound would preferentially occur at the 2-position of the furan ring.
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds, guided by a directing metalation group (DMG). baranlab.org In the case of this compound, the carboxylic acid moiety at the C-7 position serves as the primary DMG. Upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the acidic proton of the carboxylic acid is abstracted to form a lithium carboxylate. This in situ-formed carboxylate then directs the deprotonation (lithiation) to the adjacent ortho position, C-6. harvard.edu
This high regioselectivity is a hallmark of DoM, favoring functionalization at the C-6 position over other potentially reactive sites, such as the C-H bonds on the furan ring (C-2 or C-3). baranlab.orgharvard.edu The resulting 6-lithio-4,5-difluorobenzofuran-7-carboxylate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups. This strategy provides a direct route to 6-substituted derivatives that would be challenging to synthesize through classical electrophilic aromatic substitution methods.
The versatility of this approach is demonstrated by the range of electrophiles that can be employed to trap the organolithium intermediate.
| Electrophile | Functional Group Introduced | Resulting Product Structure |
|---|---|---|
| Iodine (I₂) | Iodo (-I) | 6-Iodo-4,5-difluorobenzofuran-7-carboxylic acid |
| N-Bromosuccinimide (NBS) | Bromo (-Br) | 6-Bromo-4,5-difluorobenzofuran-7-carboxylic acid |
| Dimethylformamide (DMF) | Formyl (-CHO) | 6-Formyl-4,5-difluorobenzofuran-7-carboxylic acid |
| Carbon Dioxide (CO₂) | Carboxyl (-COOH) | 4,5-Difluorobenzofuran-6,7-dicarboxylic acid |
| Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl (-CR₂OH) | 6-(Hydroxyalkyl)-4,5-difluorobenzofuran-7-carboxylic acid |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | 6-(Trimethylsilyl)-4,5-difluorobenzofuran-7-carboxylic acid |
Nucleophilic Aromatic Substitution on the Fluorinated Benzofuran Moiety
The presence of two fluorine atoms on the benzene ring of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards attack by nucleophiles. nih.gov
The mechanism of SNAr reactions on this scaffold proceeds via a two-step addition-elimination pathway. A nucleophile attacks one of the fluorine-bearing carbons (C-4 or C-5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. znaturforsch.com The negative charge in this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing groups, including the remaining fluorine atom and the carboxylate group. In the subsequent step, the fluoride ion is eliminated as a leaving group, restoring the aromaticity of the ring and resulting in the substituted product.
The regioselectivity of the nucleophilic attack—whether it occurs at C-4 or C-5—is influenced by the combined electronic effects of the fused furan ring and the C-7 carboxylate group. While both fluorine atoms are activated, subtle differences in the stability of the respective Meisenheimer complex intermediates will dictate the final product distribution. In analogous systems like 4,5-difluoro-1,2-dinitrobenzene, sequential substitution is possible, suggesting that the difluorobenzofuran core is sufficiently activated for these transformations. nih.gov
A wide variety of nucleophiles can be used to displace the fluorine atoms on the benzofuran core, enabling the introduction of diverse functionalities. This includes heteroatom nucleophiles, such as alkoxides, phenoxides, amines, and thiolates, as well as carbon-based nucleophiles like enolates and organometallic reagents. The ability to perform sequential substitutions, first at one fluorine position and then at the other, potentially with different nucleophiles, offers a powerful tool for creating highly functionalized benzofuran derivatives. nih.gov
| Nucleophile Class | Example Nucleophile | Functional Group Introduced |
|---|---|---|
| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |
| Sodium Phenoxide (NaOPh) | Phenoxy (-OPh) | |
| Nitrogen Nucleophiles | Ammonia (NH₃) | Amino (-NH₂) |
| Piperidine | Piperidinyl | |
| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Carbon Nucleophiles | Malonic Ester Enolate | Dialkyl-malonyl |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound and its Derivatives
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are valuable substrates for such transformations.
While direct C-F bond activation for cross-coupling is possible, a more common and versatile strategy involves first converting a C-H bond into a more reactive functional group like a halide or a triflate. beilstein-journals.orgnih.gov As described in section 3.2.2, directed ortho-metalation can be used to introduce an iodo or bromo group specifically at the C-6 position. This resulting 6-halo-4,5-difluorobenzofuran-7-carboxylic acid derivative is an ideal precursor for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net
Suzuki-Miyaura Coupling: Reaction of the 6-bromo or 6-iodo derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base yields 6-aryl or 6-vinyl derivatives. mdpi.comsemanticscholar.org
Heck Coupling: Coupling with alkenes under palladium catalysis provides access to 6-alkenyl-substituted benzofurans. nih.govmdpi.comnih.gov
Sonogashira Coupling: The reaction with terminal alkynes, typically catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of 6-alkynylbenzofurans, which are versatile intermediates for further transformations. nih.govorganic-chemistry.org
Stille Coupling: The use of organostannanes as coupling partners also enables the formation of new C-C bonds at the C-6 position.
| Reaction Name | Coupling Partner | Type of Bond Formed | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | 6-Aryl/Alkyl/Vinyl-benzofurans |
| Heck | Alkene (e.g., H₂C=CHR) | C(sp²)-C(sp²) | 6-Alkenyl-benzofurans |
| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | C(sp²)-C(sp) | 6-Alkynyl-benzofurans |
| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | 6-Aryl/Alkyl/Vinyl-benzofurans |
Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized substrates. nih.gov For the this compound core, several C-H bonds are potential targets for transition metal-catalyzed activation. The C-H bonds of the furan ring at positions C-2 and C-3 are often the most reactive in benzofuran systems due to their electronic properties. nih.gov
Catalytic systems based on palladium, rhodium, or iridium can mediate the selective coupling of these C-H bonds with various partners, such as alkenes, alkynes, or aryl halides. For instance, a palladium-catalyzed C-H olefination could introduce a vinyl group at the C-2 position. The regioselectivity of C-H activation (e.g., C-2 vs. C-3 vs. C-6) can be controlled by the choice of catalyst, ligands, and reaction conditions, providing a sophisticated method for elaborating the benzofuran scaffold without relying on pre-installed directing or activating groups. nih.gov
Radical Reactions and Photochemical Transformations of this compound Derivatives
No specific studies on the radical reactions or photochemical transformations of this compound derivatives were identified in the available literature. This area of its chemistry remains largely unexplored.
Strategic Derivatization for Expanding the Chemical Space of this compound
There is no available research that specifically outlines strategic derivatization approaches for expanding the chemical space of this compound. While general derivatization techniques for carboxylic acids are well-established, their application to this particular fluorinated benzofuran for the purpose of creating diverse chemical libraries has not been documented.
Computational and Theoretical Investigations of 4,5 Difluorobenzofuran 7 Carboxylic Acid
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For 4,5-Difluorobenzofuran-7-carboxylic acid, computational methods can be applied to understand its synthesis and subsequent reactions.
The synthesis of benzofurans can proceed through various pathways, often catalyzed by transition metals. globethesis.comacs.org Density Functional Theory (DFT) is a common method used to model these reactions and identify the transition states of key steps, such as C-H activation and cyclization. globethesis.com By calculating the energy of the reactants, intermediates, products, and, most importantly, the transition states, a complete energy profile of the reaction can be constructed.
For instance, in a hypothetical synthesis of this compound, computational chemists would model the proposed reaction steps, such as the coupling of a substituted phenol (B47542) with an alkyne. The geometry of the transition state for the cyclization step would be optimized, and its energy calculated. This information is crucial for determining the rate-determining step of the reaction and for understanding how the fluorine and carboxylic acid substituents might influence the reaction kinetics.
Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |
|---|---|---|---|
| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | Data not available | Data not available |
| C-H Activation | DFT (M06) | Data not available | Data not available |
Note: This table is illustrative as specific data for this compound is not available.
Computational methods are invaluable for predicting the outcome of reactions where multiple products are possible. For this compound, derivatization reactions, such as electrophilic aromatic substitution, could occur at several positions on the benzofuran (B130515) ring.
To predict the regioselectivity, computational models can be used to assess the relative stability of the intermediates formed during the reaction. For electrophilic attack, the site that leads to the most stable carbocation intermediate is generally favored. Methods like RegioSQM, which calculate the proton affinity of different aromatic carbons, have been developed to predict the most likely site of electrophilic substitution in heteroaromatic systems. rsc.orgnih.gov Similarly, machine learning models are also being developed for this purpose. rsc.org
For reactions involving the carboxylic acid group, such as esterification or amidation, computational models can help in understanding the steric and electronic factors that govern the reactivity of the carboxyl group.
Structure-Property Relationship Studies Derived from Theoretical Models
Theoretical models provide a framework for understanding how the molecular structure of a compound influences its physical and chemical properties. For this compound, these models can elucidate the role of the fluorine and carboxylic acid substituents.
The electronic structure of a molecule is fundamental to its reactivity. The distribution of electrons, the energies of molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential can all be calculated using quantum chemical methods.
For this compound, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will significantly influence the electron density distribution in the aromatic system. This, in turn, will affect its reactivity towards both electrophiles and nucleophiles. For example, the regions of the molecule with the highest electron density are likely to be the most susceptible to electrophilic attack. The energies of the HOMO and LUMO can be used to predict the molecule's behavior in charge-transfer interactions. rsc.org
Table 2: Hypothetical Electronic Properties of this compound
| Property | Computational Method | Predicted Value | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | Data not available | Susceptibility to oxidation |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | Data not available | Susceptibility to reduction |
| Dipole Moment | DFT (B3LYP/6-311++G(d,p)) | Data not available | Polarity and intermolecular interactions |
Note: This table is illustrative as specific data for this compound is not available.
Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule or to gain insight into its bonding and electronic transitions.
The vibrational (infrared and Raman) spectra of this compound can be calculated using DFT. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.govscirp.org This can be particularly useful for identifying the characteristic vibrations of the C-F bonds and the carboxylic acid group.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum. nih.govnih.govresearchgate.net The calculated excitation energies and oscillator strengths can help in understanding the nature of the electronic transitions and how they are affected by the substituents.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches to this compound Analogues
Cheminformatics and QSAR/QSPR are computational tools used to establish relationships between the chemical structure of a series of compounds and their biological activity or physical properties. While no specific QSAR/QSPR studies on analogues of this compound have been identified, the general methodology would be applicable.
For a series of analogues of this compound with varying substituents, a QSAR study could be performed to correlate their biological activity (e.g., as enzyme inhibitors) with calculated molecular descriptors. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.govresearchgate.net
Such models, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The inclusion of fluorine atoms in such a study would be of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of a drug candidate. nih.govnih.govmdpi.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
Applications of 4,5 Difluorobenzofuran 7 Carboxylic Acid As a Versatile Synthetic Building Block
Utilization in the Synthesis of Advanced Organic Materials
The benzofuran (B130515) core is a significant structural motif in the development of high-performance organic materials. The introduction of fluorine atoms and a carboxylic acid functional group in 4,5-difluorobenzofuran-7-carboxylic acid provides a versatile platform for synthesizing materials with tailored electronic and physical properties. These derivatives are explored for their potential in organic electronics, where properties like charge transport and luminescence are paramount. alfa-chemistry.com
While direct polymerization of this compound is not extensively documented, its structural analogue, 2,5-furandicarboxylic acid (FDCA), is a well-established monomer for producing bio-based polymers like poly(ethylene furanoate) (PEF). mdpi.comnih.gov This highlights the potential of furan-based dicarboxylic acids in polymer chemistry. The carboxylic acid group in this compound allows for its incorporation into polymer chains through esterification or amidation reactions, offering a route to novel fluorinated polymers. The fluorine atoms can enhance thermal stability, chemical resistance, and solubility of the resulting polymers, making them suitable for specialized applications.
| Monomer Class | Potential Polymer Type | Key Features |
| Furan-based dicarboxylic acids | Polyesters, Polyamides | Bio-based, potential for enhanced thermal and mechanical properties |
| Fluorinated aromatic carboxylic acids | Fluorinated Polyesters/Polyamides | Increased thermal stability, chemical resistance, unique optical properties |
Benzofuran derivatives are recognized for their excellent carrier transport and light-emitting properties, making them valuable in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.com The rigid and planar structure of the benzofuran core contributes to molecular stability and efficient charge transport. alfa-chemistry.com The presence of fluorine atoms, as in this compound, can significantly influence the electronic properties and molecular packing of these materials, which is crucial for their performance in optoelectronic devices. rsc.orgresearchgate.net
The synthesis of liquid crystalline materials containing a benzofuran core has been an area of active research. researchgate.net Fluorination of the benzofuran ring can lead to materials with large dielectric anisotropy and broad nematic ranges, desirable properties for display technologies. researchgate.net The carboxylic acid functionality of this compound can be modified to introduce various mesogenic groups, allowing for the design of novel liquid crystalline compounds.
Key Properties of Benzofuran Derivatives in Optoelectronics:
High Carrier Mobility: Essential for efficient charge transport in OFETs. alfa-chemistry.com
High Glass Transition Temperature: Contributes to the thermal stability of devices. alfa-chemistry.com
Tunable HOMO/LUMO Energy Levels: Allows for optimization of charge injection and transport. alfa-chemistry.com
Strong Luminescence: Important for high-performance OLEDs. alfa-chemistry.commdpi.com
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The design of the organic linker is critical in determining the structure and properties of the resulting MOF. Carboxylic acids are common functional groups used in ligands for MOF synthesis. This compound, with its carboxylic acid group, can act as a linker to coordinate with metal ions, forming novel MOFs. The fluorine atoms on the benzofuran ring can introduce hydrophobicity and alter the electronic environment of the pores, potentially leading to MOFs with unique gas sorption and separation properties. mdpi.com
For instance, 2,5-furandicarboxylic acid has been successfully used to create porous metal-organic frameworks for applications in gas storage and separation. google.com Similarly, other aromatic carboxylic acids, like 4,4′-stilbene dicarboxylic acid, have been extensively studied as linkers in MOF synthesis. rsc.org The unique geometry and electronic properties of this compound could lead to the formation of MOFs with new topologies and functionalities.
Role in the Construction of Complex Heterocyclic Architectures
The benzofuran scaffold is a common motif in many natural products and biologically active compounds. nih.govrsc.orgrsc.org Synthetic methodologies to construct more complex heterocyclic systems from simpler benzofuran precursors are of great interest to medicinal and synthetic chemists.
The carboxylic acid group and the difluorinated benzene (B151609) ring of this compound provide reactive sites for further chemical transformations. Annulation reactions, where a new ring is fused onto an existing one, can be employed to build polycyclic aromatic systems. For example, palladium-catalyzed annulation reactions have been used to synthesize complex benzofuran derivatives. acs.orgorganic-chemistry.org Copper-mediated oxidative annulation of phenols and alkynes is another strategy to access substituted benzofurans. rsc.org These methods could potentially be adapted to use this compound as a starting material to create novel, fluorine-containing polycyclic heterocyclic compounds.
Examples of Annulation Strategies for Benzofuran Synthesis:
| Catalyst/Reagent | Reactants | Product Type |
|---|---|---|
| Palladium catalyst | o-Iodophenols and terminal alkynes | 2-Substituted benzofurans nih.gov |
| Ruthenium catalyst | m-Hydroxybenzoic acids and alkynes | Substituted benzofurans nih.gov |
Spirocyclic and bridged bicyclic systems are three-dimensional structures that are of interest in drug discovery and materials science. nih.gov The benzofuran core can be incorporated into such complex architectures. For instance, [3+2] azomethine ylide cycloaddition reactions have been utilized to synthesize novel benzofuran spiro-pyrrolidine derivatives. nih.govmdpi.com While specific examples starting from this compound are not prevalent, the fundamental reactivity of the benzofuran ring system suggests its potential in constructing such intricate molecular frameworks. The presence of the difluoro substitution pattern could influence the stereoselectivity of these cycloaddition reactions, offering a route to unique spirocyclic compounds.
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
The fluorinated benzofuran scaffold is a key component in the design of modern agrochemicals and specialty materials. The strategic placement of fluorine atoms can significantly enhance the biological activity and physicochemical properties of the final products.
Building Blocks for Crop Protection Agent Scaffolds
Benzofuran derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for the development of new crop protection agents. The introduction of fluorine atoms into the benzofuran ring, as seen in this compound, can lead to compounds with enhanced efficacy and metabolic stability. While specific agrochemical agents derived directly from this compound are not extensively documented in publicly available literature, the general class of fluorinated benzofurans has been explored for potential herbicidal, fungicidal, and insecticidal properties. The carboxylic acid functional group on the this compound molecule provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives to be screened for agrochemical activity.
Precursors for Advanced Dyes, Pigments, and Imaging Agents
Fluorinated organic molecules are increasingly utilized in the development of advanced materials due to their unique photophysical properties. The benzofuran core, when appropriately substituted, can form the basis of fluorescent probes and imaging agents.
A series of fluorinated benzofuran derivatives have been synthesized and evaluated as potential tracers for positron emission tomography (PET) targeting β-amyloid plaques in the brains of patients with Alzheimer's disease. nih.govacs.orgnih.gov These compounds have demonstrated high affinity for β-amyloid aggregates. nih.govacs.orgnih.gov Specifically, radiofluorinated versions of these benzofuran derivatives have been shown to label β-amyloid plaques in brain sections and exhibit high uptake in the brain, which is a critical characteristic for effective PET imaging agents. nih.govacs.org The synthesis of these imaging agents often involves multi-step processes where a fluorinated benzofuran precursor is a key intermediate. nih.gov
Furthermore, the structural modulation of benzofuran derivatives by introducing various substituents has been studied to optimize their optical properties for use in biological imaging. nih.govresearchgate.net These studies indicate that the benzofuran scaffold can be tailored to create fluorescent probes with specific absorption and emission characteristics. nih.govresearchgate.net The presence of fluorine atoms can further enhance these properties, making this compound a promising starting material for the synthesis of novel imaging agents.
Application in Fragment-Based Drug Discovery and Lead Optimization (Focus on Scaffold Design)
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. acs.orgacs.orgresearchgate.net Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug candidates, and fluorinated benzofurans are attractive fragments due to their potential for specific interactions with biological targets.
Scaffold Modification and Diversity-Oriented Synthesis (DOS)
This compound is an ideal starting point for scaffold modification and diversity-oriented synthesis (DOS). The carboxylic acid group allows for a wide range of chemical transformations, including amidation, esterification, and reduction, to introduce diverse functional groups and build molecular complexity.
Efficient synthetic protocols have been developed for the preparation of libraries based on 3-carboxy 2-aryl benzofuran scaffolds. acs.orgacs.org These methods often utilize commercially available starting materials and employ reactions such as Suzuki couplings to introduce aryl groups, followed by amide couplings to generate a diverse set of target compounds. acs.orgacs.org Such approaches enable the creation of libraries of lead-like compounds with varied physicochemical properties, which are well-suited for screening collections. acs.orgacs.org The robust chemistry associated with the benzofuran scaffold allows for post-screening medicinal chemistry efforts to elucidate structure-activity relationships. acs.org
Incorporation into Screening Libraries for Ligand Development and Mechanistic Probes
Fragment libraries containing benzofuran scaffolds have been successfully used in FBDD campaigns. For instance, a fragment-based approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli identified a benzofuran hit. mdpi.comfao.orgcfbd.org.aumonash.edu This initial fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, was chemically elaborated at various positions around the scaffold to improve its binding affinity. mdpi.comfao.orgmonash.edu X-ray crystallography studies revealed that the elaborated analogues bind in the hydrophobic binding groove of the enzyme. mdpi.commonash.edulatrobe.edu.au
This example highlights the potential of benzofuran fragments, and by extension, fluorinated derivatives like this compound, to be developed into novel classes of enzyme inhibitors. mdpi.comcfbd.org.au The incorporation of such fragments into screening libraries provides a rich source of starting points for the development of new therapeutic agents and mechanistic probes to investigate biological processes. The fluorination pattern of this compound can offer unique binding interactions and improved pharmacological properties, making it a highly valuable component for such libraries.
Emerging Research Directions and Future Perspectives for 4,5 Difluorobenzofuran 7 Carboxylic Acid
Exploration of Asymmetric Synthesis and Chiral Derivatization
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 4,5-Difluorobenzofuran-7-carboxylic acid, the development of asymmetric synthetic routes to access chiral derivatives represents a significant and largely unexplored research area. While the parent molecule is achiral, derivatization of the benzofuran (B130515) core or the carboxylic acid group can introduce chirality.
Future research will likely focus on the development of catalytic asymmetric methods to synthesize chiral derivatives of this compound. This could involve the use of chiral catalysts to control the stereochemistry of reactions that introduce chiral centers onto the benzofuran scaffold. rsc.orgorganic-chemistry.org For instance, asymmetric hydrogenation or cycloaddition reactions could be explored. Furthermore, the carboxylic acid handle provides a convenient point for chiral derivatization. tcichemicals.comnih.gov Reaction with enantiomerically pure alcohols or amines would yield diastereomeric esters or amides, which could be separated using standard chromatographic techniques. libretexts.org Microwave-assisted routes could also be explored to synthesize chiral 2-substituted benzofurans from the corresponding carboxylic acid without racemization. organic-chemistry.org
Table 1: Potential Strategies for Asymmetric Synthesis and Chiral Derivatization
| Strategy | Description | Potential Outcome |
| Catalytic Asymmetric Synthesis | Use of chiral transition metal catalysts or organocatalysts to induce stereoselectivity in the formation of chiral derivatives. | Direct access to enantiomerically enriched products. |
| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers. | Separation of racemic mixtures of chiral derivatives. |
| Chiral Derivatizing Agents | Reaction of the carboxylic acid group with a chiral reagent to form diastereomers that can be separated. | Indirect method for obtaining enantiomerically pure compounds. |
Development of Sustainable and Biocatalytic Approaches in its Synthesis and Functionalization
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, developing sustainable and biocatalytic methods for its synthesis and subsequent functionalization is a key future perspective. Current synthetic methods for benzofurans often rely on transition-metal catalysis, which can present challenges related to metal contamination and cost. nih.govacs.org
Future research is expected to focus on minimizing the environmental impact of the synthesis of this compound and its derivatives. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or visible-light-mediated synthesis. researchgate.netbohrium.com Biocatalysis, employing enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to traditional chemical methods. acs.org The exploration of enzymes for the synthesis or modification of the this compound scaffold could lead to novel and sustainable synthetic pathways.
Integration into Supramolecular Chemistry and Self-Assembled Systems
The carboxylic acid functionality and the planar, aromatic nature of the benzofuran ring make this compound an attractive building block for supramolecular chemistry. The carboxylic acid can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures. nih.gov
Future research in this area will likely involve the design and synthesis of derivatives of this compound that can self-assemble into well-defined supramolecular architectures, such as gels, liquid crystals, or porous materials. The fluorine atoms on the benzene (B151609) ring can also participate in non-covalent interactions, such as halogen bonding, which could be exploited in the design of these systems. The study of the supramolecular interactions of related benzofuran dicarboxylic acids has shown their ability to form adducts with various cations, highlighting the potential for creating complex, functional assemblies. nih.govresearchgate.net
Advanced Mechanistic Studies Utilizing Modern Spectroscopic Techniques (Beyond Basic Identification)
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. While basic spectroscopic techniques (NMR, IR, MS) are essential for structural characterization, more advanced techniques can provide deeper mechanistic insights.
Future research should employ advanced spectroscopic and computational methods to elucidate the intricate details of reaction pathways. researchgate.net For instance, in-situ spectroscopic techniques could be used to monitor reaction progress and identify transient intermediates. Isotopic labeling studies, combined with computational modeling, could help to unravel complex reaction mechanisms. Understanding the role of the fluorine substituents in influencing reactivity and reaction pathways will be a particularly important aspect of these studies.
Rational Design of Next-Generation Materials Based on this compound Scaffolds
The unique electronic properties conferred by the difluorinated benzofuran core suggest that this compound could serve as a valuable scaffold for the development of next-generation materials with tailored optical and electronic properties. numberanalytics.comnumberanalytics.com Benzofuran derivatives have already shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com
The rational design of novel materials based on this scaffold will be a key research direction. This will involve the synthesis of a library of derivatives with systematic variations in their structure to tune their properties. For example, extending the conjugation of the aromatic system or introducing specific functional groups could lead to materials with enhanced fluorescence, charge-transport properties, or non-linear optical responses. The development of polymers incorporating the this compound unit is another promising avenue for creating new functional materials. nih.govacs.org
Addressing Synthetic Challenges and Enhancing Accessibility of this compound for Broader Research Adoption
For any compound to be widely adopted in research, its synthesis must be efficient, scalable, and cost-effective. While various methods exist for the synthesis of benzofurans, the preparation of polysubstituted derivatives like this compound can be challenging. researchgate.netnih.gov
Future efforts will need to focus on developing robust and scalable synthetic routes to this compound. acs.org This may involve the optimization of existing methods or the development of entirely new synthetic strategies. medium.com Addressing challenges such as regioselectivity and functional group tolerance will be crucial. researchgate.net The development of one-pot or flow-chemistry approaches could significantly improve the efficiency and accessibility of this compound, thereby facilitating its broader use in various research fields. nih.gov
Table 2: Summary of Emerging Research Directions
| Research Area | Key Focus | Potential Impact |
| Asymmetric Synthesis | Development of stereoselective synthetic methods. | Access to enantiomerically pure derivatives for pharmaceutical and materials applications. |
| Sustainable Chemistry | Utilization of green synthetic methods and biocatalysis. | Reduced environmental impact and more efficient synthetic processes. |
| Supramolecular Chemistry | Exploration of self-assembly and non-covalent interactions. | Creation of novel functional materials with ordered structures. |
| Mechanistic Studies | In-depth investigation of reaction pathways. | Optimization of existing synthetic methods and discovery of new reactions. |
| Materials Science | Design and synthesis of novel functional materials. | Development of new materials for electronics, optics, and other advanced technologies. |
| Synthetic Accessibility | Development of efficient and scalable synthetic routes. | Broader availability of the compound for research and development. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-Difluorobenzofuran-7-carboxylic acid?
- Methodology :
- Begin with fluorinated benzofuran precursors, such as dihydrobenzo[b]furan carboxylic acids (e.g., 2,3-Dihydrobenzo[b]furan-7-carboxylic acid), and introduce fluorine atoms via electrophilic substitution or halogen exchange reactions under controlled conditions (e.g., using DAST or Deoxofluor reagents) .
- For regioselective fluorination, optimize reaction temperature (e.g., 0–50°C) and solvent systems (e.g., DMF or THF) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
- Validation : Confirm fluorination positions using NMR and - HSQC spectroscopy.
Q. How should researchers handle and store this compound to maintain stability?
- Protocol :
- Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or decarboxylation.
- Use PPE (gloves, lab coat, goggles) during handling, as fluorinated aromatic compounds may exhibit uncharacterized toxicity .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf-life.
Q. Which analytical techniques are optimal for characterizing purity and structure?
- Approach :
- LC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in HO/MeCN) to detect impurities (<0.5% threshold) .
- NMR : Employ NMR (referenced to CFCl) to resolve fluorine coupling patterns. For and NMR, deuterated solvents (e.g., DMSO-d) are essential .
- Elemental Analysis : Validate empirical formula (CHFO) with ≤0.3% deviation.
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of fluorinated benzofuran derivatives?
- Strategy :
- Perform dose-response assays across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-type-specific effects.
- Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays). Reference structurally analogous compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to contextualize discrepancies .
- Data Analysis : Apply multivariate statistical models (e.g., PCA) to isolate variables (e.g., fluorination position, lipophilicity) influencing bioactivity.
Q. What strategies improve regioselective fluorination in benzofuran systems?
- Experimental Design :
- Use directing groups (e.g., –COOH or –OMe) to orient fluorine incorporation. For example, carboxyl groups at position 7 can direct electrophilic fluorination to positions 4 and 5 .
- Screen metal catalysts (e.g., Pd/Cu) for cross-coupling reactions with fluorinated aryl halides.
- Optimization : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., fluorinated Pd complexes).
Q. How does fluorination impact electronic properties and reactivity?
- Analysis :
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electron density changes and HOMO-LUMO gaps induced by fluorine substituents.
- Spectroscopic Evidence : Correlate NMR chemical shifts with electron-withdrawing effects (e.g., deshielding at position 4 vs. 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
